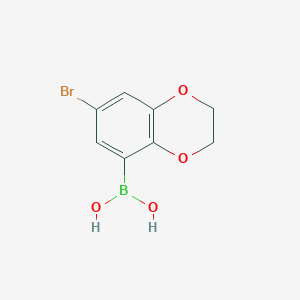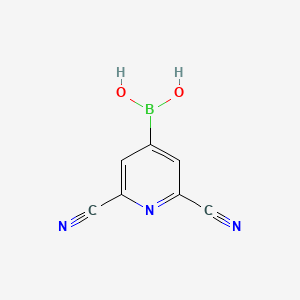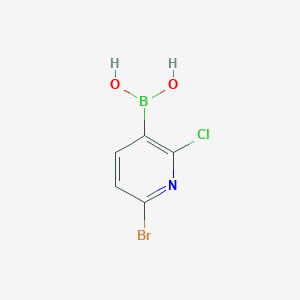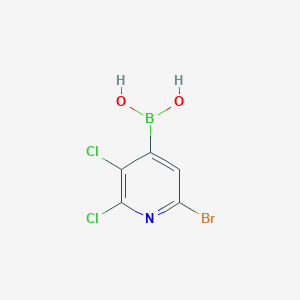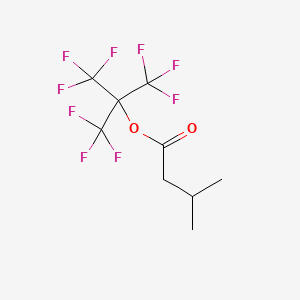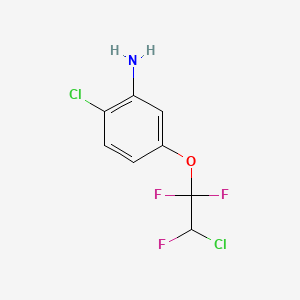
2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H6Cl2F3NO . It is used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline consists of a benzene ring substituted with two chlorine atoms and a trifluoroethoxy group . The exact structure can be represented by the SMILES stringNc1cc(ccc1Cl)OCC(F)(F)F .
Applications De Recherche Scientifique
Synthesis Processes
2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline is used in various synthesis processes. For instance, it is involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which is achieved through high-pressure hydrolysis and reduction reactions of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This method is noted for its high yield, good product quality, and minimal environmental pollution (Wen Zi-qiang, 2007). Another application is in the synthesis of insecticide Novaluron, where an acylation reaction based on 2,6-difluorobenzamide and oxalyl dichloride is carried out, followed by an addition reaction with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline (Wen Zi-qiang, 2008).
Vibrational Spectroscopy Studies
The compound has also been a subject of study in vibrational spectroscopy. For example, research on 2-chloro-5-(trifluoromethyl) aniline, a related compound, included analyzing its vibrational characteristics, where both experimental and theoretical data were used to identify various functional groups in the molecule. This study provided insights into the influence of chlorine substituents on vibrational wavenumbers and molecular orbital calculations such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis (T. Karthick et al., 2013).
Application in Pesticides
Further, the chemical has been used in the synthesis of novel pesticides like Bistrifluron. This process involves chlorinating 3,5-bis-(trifluoromethy)-aniline to produce 2-chloro-3,5-bis-(trifluoromethyl)aniline, which exhibits potent growth-retarding activity against pests. This synthesis represents a feasible method for industrial production (Liu An-chan, 2015).
Ortho-chlorination Studies
The compound also finds use in ortho-chlorination studies, where its derivatives are investigated for potential applications. For instance, 1-chloro-1,2-benziodoxol-3-one was explored as a chlorinating agent for aniline derivatives, with various anilides and sulfonamides being successfully chlorinated under aqueous conditions (B. Vinayak et al., 2018).
Crystallographic Studies
In crystallographic studies, molecules such as 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, closely related to 2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline, have been characterized. Such studies focus on the structure of the molecule and its behavior in crystal formation, contributing to a deeper understanding of its physical and chemical properties (Nübia Boechat et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-2-1-4(3-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPCUVVUHAXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)Cl)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



